

Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353

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Introduction

Methyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine motif is a valuable scaffold in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.^[1] This technical guide provides an in-depth overview of **Methyl 2-(azetidin-3-yl)acetate**, its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Methyl 2-(azetidin-3-yl)acetate** and its hydrochloride salt are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Property	Value	CAS Number	Reference
Compound Name	Methyl 2-(azetidin-3-yl)acetate	890849-61-3	[2]
Molecular Formula	C ₆ H ₁₁ NO ₂	890849-61-3	[2]
Molecular Weight	129.16 g/mol	890849-61-3	[2]
IUPAC Name	methyl 2-(azetidin-3-yl)acetate	890849-61-3	[2]
SMILES	<chem>COC(=O)CC1CNC1</chem>	890849-61-3	[2]
Compound Name	Methyl 2-(azetidin-3-yl)acetate HCl	1229705-59-2	[3]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	1229705-59-2	[3]
Molecular Weight	165.62 g/mol	1229705-59-2	[3]
Purity (typical)	95.0%	1229705-59-2	[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Methyl 2-(azetidin-3-yl)acetate**. While a comprehensive public database of spectra for the free base is not readily available, data for its precursors and related structures are well-documented. The hydrochloride salt has more accessible spectral information.

Data Type	Description	Reference
^1H NMR	Spectral data for the hydrochloride salt is available through chemical data providers.	[4]
^{13}C NMR	Structural confirmation of related azetidine derivatives has been achieved using ^{13}C NMR.	[5][6]
Mass Spec.	High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of newly synthesized azetidine derivatives. Mass spectrometry data for the hydrochloride salt is also available.	[4][5][6]
IR	Infrared spectroscopy is useful for identifying functional groups. For instance, in a related precursor, characteristic absorption bands for the ester ($\text{C}=\text{O}$) and Boc-protecting group ($\text{C}=\text{O}$) were observed at 1731 cm^{-1} and 1694 cm^{-1} , respectively.	[5]

Synthesis and Experimental Protocols

A common and efficient route for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines involves a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[5][6]

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol details the synthesis of a key intermediate.

Materials:

- tert-Butyl 3-oxoazetidine-1-carboxylate
- Methyl 2-(dimethoxyphosphoryl)acetate
- Sodium hydride (60% dispersion in mineral oil)
- Dry Tetrahydrofuran (THF)
- Saturated aqueous NH_4Cl solution
- Brine
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure:

- A suspension of NaH (60% dispersion in mineral oil) in dry THF is prepared.
- Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension.
- The mixture is stirred at room temperature for 30 minutes.
- A solution of tert-butyl 3-oxoazetidine-1-carboxylate in dry THF is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for 4 hours.
- The reaction is quenched by the addition of a saturated aqueous NH_4Cl solution.
- The aqueous layer is extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The residue is purified by flash chromatography on silica gel to yield the product.

Experimental Protocol: General Procedure for Aza-Michael Addition

This procedure describes the subsequent C-N bond formation.

Materials:

- tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Appropriate N-heterocyclic amine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile

Procedure:

- The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.
- The solution is stirred at 65 °C for 4–16 hours.
- The reaction mixture is concentrated under reduced pressure.
- The resulting residue is purified by flash chromatography to yield the desired functionalized 3-substituted 3-(acetoxymethyl)azetidine.^[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.



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Caption: Synthesis workflow for **Methyl 2-(azetidin-3-yl)acetate** derivatives.

Applications in Research and Drug Development

Methyl 2-(azetidin-3-yl)acetate and its parent structure, azetidine-3-carboxylic acid, are valuable building blocks in the synthesis of more complex molecules for pharmaceutical applications.

- Scaffold for Bioactive Compounds: The azetidine ring is a key pharmacophore in various bioactive compounds, including antibacterial agents and drugs for treating hypertension.[1]
- Intermediate for S1P1 Receptor Agonists: Azetidine-3-carboxylic acid is a crucial intermediate in the synthesis of certain Sphingosine-1-phosphate receptor 1 (S1P1) agonists. These agonists are of interest as immunosuppressive agents for preventing organ transplant rejection and treating autoimmune disorders.[7]

The logical relationship for the application of this compound in drug development is outlined below.



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Caption: Role of **Methyl 2-(azetidin-3-yl)acetate** in drug development.

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